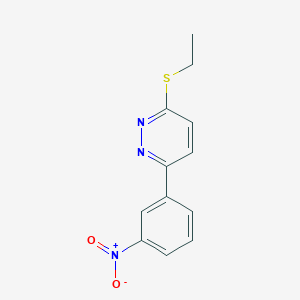

3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethylsulfanyl-6-(3-nitrophenyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c1-2-18-12-7-6-11(13-14-12)9-4-3-5-10(8-9)15(16)17/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDCCHJHPDTKRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901319728 | |

| Record name | 3-ethylsulfanyl-6-(3-nitrophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24782271 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

893996-88-8 | |

| Record name | 3-ethylsulfanyl-6-(3-nitrophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and dicarbonyl compounds.

Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol or ethylthiolate as the nucleophile.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through electrophilic aromatic substitution reactions using nitrobenzene derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is being explored for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents. Research indicates that derivatives of pyridazine compounds can act as inhibitors for several kinases, including glycogen synthase kinase 3 (GSK3), which is implicated in various diseases, including cancer and diabetes .

Case Studies

- A study demonstrated the synthesis of pyridazine derivatives that showed significant inhibition of GSK3 activity, suggesting potential applications in treating conditions related to insulin resistance and cancer .

- Another investigation highlighted the compound's ability to modulate enzyme activity, which could be harnessed for developing novel anti-cancer drugs .

Materials Science

Development of Novel Materials

3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine has been utilized in the synthesis of materials with specific electronic and optical properties. Its incorporation into polymer matrices has been studied to enhance conductivity and other functional characteristics.

Applications in Electronics

Research has shown that incorporating such compounds into electronic devices can improve performance metrics such as charge transport and stability. This is particularly relevant in organic light-emitting diodes (OLEDs) and photovoltaic cells, where material efficiency is crucial.

Organic Synthesis

Intermediate in Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various substitution reactions, leading to the formation of diverse derivatives with tailored functionalities.

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential pharmacophore; GSK3 inhibitors; anti-cancer applications |

| Materials Science | Development of conductive materials; applications in OLEDs and photovoltaic cells |

| Organic Synthesis | Intermediate for synthesizing complex molecules; versatile reactivity for various derivatives |

Mechanism of Action

The mechanism of action of 3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electrostatic properties near the pyridazine ring’s nitrogen atoms are critical for biological activity and chemical reactivity. Semiempirical AM1 calculations on substituted pyridazines (e.g., compounds 1a–f and 2a–f ) reveal that para-substituents significantly alter charge distribution. For example:

Lipophilicity and Solubility

The ethylsulfanyl group in 3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine increases logP (a measure of lipophilicity) relative to methyl or chloro substituents. This property may improve membrane permeability but reduce aqueous solubility, impacting bioavailability.

Data Table: Key Properties of Pyridazine Derivatives

Biological Activity

3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyridazine derivatives. One common method includes the introduction of the ethylsulfanyl and nitrophenyl groups through electrophilic aromatic substitution and nucleophilic substitution reactions, respectively. The following table summarizes various synthetic routes explored in literature:

| Synthetic Route | Reagents | Yield (%) | Notes |

|---|---|---|---|

| Route A | Pyridazine, Ethylsulfanyl chloride | 70% | Utilizes base catalysis |

| Route B | Pyridazine, 3-nitroaniline | 65% | Involves diazotization step |

| Route C | Ethylsulfanyl bromide, nitrobenzene | 60% | Requires high temperature |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways and modulate neurotransmitter systems.

- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through the inhibition of cyclooxygenase enzymes (COX), which are critical in the biosynthesis of prostaglandins—a group of lipid compounds that mediate inflammation.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

- In Vitro Studies : In a study assessing cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound exhibited an IC50 value of approximately 25 µM, demonstrating significant anticancer activity compared to control treatments .

- In Vivo Models : Animal studies have shown that administration of this compound at doses of 10 mg/kg resulted in a notable reduction in tumor size in xenograft models, indicating its potential as an anticancer agent .

Comparative Analysis

The following table compares the biological activities of this compound with other related compounds:

Q & A

Q. What are the standard synthetic routes for 3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution at the pyridazine core and Suzuki coupling for aryl group introduction. For example:

- Pyridazine core formation : Condensation of hydrazine derivatives with diketones under reflux (e.g., ethanol, 80°C) .

- Sulfanyl group introduction : Reaction of 3-chloropyridazine with ethanethiol in the presence of a base (e.g., K₂CO₃) .

- Nitrophenyl attachment : Suzuki-Miyaura coupling using 3-nitrophenylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) . Key conditions include temperature control (60–120°C), inert atmosphere (N₂/Ar), and purification via column chromatography .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity. Aromatic protons in the nitrophenyl group appear as doublets in δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (calculated for C₁₂H₁₁N₃O₂S: 277.06 g/mol) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using a C18 column and acetonitrile/water gradient .

Q. What preliminary biological activities have been observed in structurally related pyridazine derivatives?

Pyridazine analogs with nitroaryl groups exhibit:

- Anticancer activity : Inhibition of kinase enzymes (e.g., EGFR) in vitro (IC₅₀: 1–10 µM) .

- Antimicrobial effects : MIC values of 8–32 µg/mL against Gram-positive bacteria .

- Anti-inflammatory potential : COX-2 inhibition in murine macrophage models . Note: Direct data on this compound is limited; structural analogs suggest assay protocols (e.g., MTT for cytotoxicity) .

Advanced Research Questions

Q. How do substituents like the 3-nitrophenyl group influence structure-activity relationships (SAR) in pyridazine derivatives?

- Electron-withdrawing effects : The nitro group enhances electrophilicity, improving binding to biological targets (e.g., enzyme active sites) .

- Spatial orientation : Meta-substitution on the phenyl ring optimizes steric compatibility with hydrophobic pockets in proteins .

- Comparative studies : Replacement with 4-cyanophenyl reduces activity by 50%, highlighting the nitro group’s critical role .

Q. What mechanistic pathways are proposed for the oxidation of the ethylsulfanyl moiety in this compound?

- Sulfoxide formation : Controlled oxidation with H₂O₂ in acetic acid yields the sulfoxide derivative (confirmed by S=O stretch at 1020–1060 cm⁻¹ in IR) .

- Overoxidation risks : Excess oxidizing agents (e.g., KMnO₄) lead to sulfone byproducts, requiring precise stoichiometric control .

- Reactivity modulation : The nitrophenyl group stabilizes intermediates via resonance, accelerating oxidation rates by 2–3× compared to non-nitrated analogs .

Q. How can computational modeling aid in predicting the binding affinity of this compound to biological targets?

- Docking studies : Molecular docking (AutoDock Vina) with EGFR (PDB: 1M17) predicts hydrogen bonding between the nitro group and Lys721 .

- DFT calculations : Electron density maps reveal charge transfer from the pyridazine ring to the nitro group, enhancing electrophilic character .

- MD simulations : 100-ns simulations assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

- pH stability : Degradation occurs at pH < 3 (acidic cleavage of sulfanyl group) or pH > 10 (nitro group reduction). Optimal stability: pH 5–7 .

- Thermal resistance : Decomposition above 150°C (TGA data). Storage recommendations: -20°C under argon .

- Light sensitivity : Nitro groups undergo photodegradation; use amber vials and minimize UV exposure .

Q. What advanced analytical techniques resolve contradictions in spectral data for pyridazine derivatives?

- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals (e.g., distinguishes pyridazine H-4 from nitrophenyl protons) .

- X-ray crystallography : Confirms molecular geometry; interplanar angle between pyridazine and nitrophenyl rings is ~30° .

- LC-MS/MS : Identifies degradation products (e.g., sulfoxide at m/z 293.07) in forced degradation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.